[1,3]dioxolo[4,5-f]isoquinoline
CAS No.: 234-16-2
Cat. No.: VC8375004
Molecular Formula: C10H7NO2
Molecular Weight: 173.17 g/mol
* For research use only. Not for human or veterinary use.
![[1,3]dioxolo[4,5-f]isoquinoline - 234-16-2](/images/structure/VC8375004.png)
Specification
CAS No. | 234-16-2 |
---|---|
Molecular Formula | C10H7NO2 |
Molecular Weight | 173.17 g/mol |
IUPAC Name | [1,3]dioxolo[4,5-f]isoquinoline |
Standard InChI | InChI=1S/C10H7NO2/c1-2-9-10(13-6-12-9)8-3-4-11-5-7(1)8/h1-5H,6H2 |
Standard InChI Key | MOPNZSUBJGYUBT-UHFFFAOYSA-N |
SMILES | C1OC2=C(O1)C3=C(C=C2)C=NC=C3 |
Canonical SMILES | C1OC2=C(O1)C3=C(C=C2)C=NC=C3 |
Introduction
# Dioxolo[4,5-f]isoquinoline: Structural Features, Synthesis, and Potential Applications
[1,ioxolo[4,5-f]isoquinoline is a bicyclic heteroaromatic compound characterized by a fused isoquinoline core and a 1,3-dioxole ring system. This structure confers unique electronic and steric properties, making it a subject of interest in organic synthesis, medicinal chemistry, and materials science. With a molecular formula of and a molecular weight of 173.17 g/mol, its compact yet functionalized architecture enables diverse reactivity patterns and interactions with biological targets .
Molecular Architecture
The compound consists of an isoquinoline moiety (a benzene ring fused to a pyridine ring) with a 1,3-dioxole group attached at positions 4 and 5 of the isoquinoline framework. This fusion creates a rigid, planar structure that enhances π-π stacking interactions, as evidenced by computational studies . The dioxole ring introduces two oxygen atoms, which participate in hydrogen bonding and dipole-dipole interactions, influencing solubility and crystallinity.
Key structural identifiers include:
Synthetic Methodologies
Ru(III)-Catalyzed C–H Activation
A robust route involves Ru(III)-catalyzed C–H activation, enabling direct functionalization of the isoquinoline core. For example, Zhang et al. synthesized 8-(benzo[d] dioxol-5-yl)- dioxolo[4,5-f]isoquinoline via AgNO-mediated cyclization under mild conditions (65.2% yield) . Key steps include:
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Substrate Preparation: Coupling of pre-functionalized benzaldehyde derivatives with amino precursors.
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Cyclization: AgNO in t-BuOH at room temperature facilitates ring closure.
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Purification: Column chromatography using ethyl acetate/hexane gradients .
Multicomponent Reactions (MCRs)
Hsskia et al. demonstrated the utility of α- and β-ketoacids in MCRs to access isoquinoline derivatives. For instance, β-ketoacids react with amines and isocyanides under microwave irradiation, yielding isoindolinone analogs in 70–85% yields . This method emphasizes atom economy and scalability, critical for industrial applications.
Biological Activity and Applications
Material Science Applications
The compound’s rigid, conjugated structure makes it a candidate for organic semiconductors. Theoretical studies predict a bandgap of ~3.1 eV, suitable for use in light-emitting diodes (LEDs) or photovoltaic cells .
Comparative Analysis of Analogous Compounds
The following table highlights structurally related compounds and their distinctive features:
Challenges and Future Directions
Current limitations include sparse pharmacokinetic data and scalability issues in synthesis. Future work should prioritize:
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